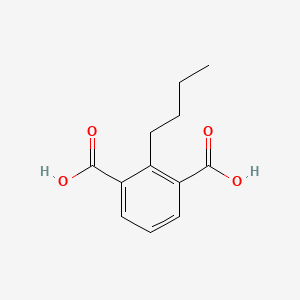

2-Butylbenzene-1,3-dicarboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

5293-56-1 |

|---|---|

Molecular Formula |

C12H14O4 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

2-butylbenzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C12H14O4/c1-2-3-5-8-9(11(13)14)6-4-7-10(8)12(15)16/h4,6-7H,2-3,5H2,1H3,(H,13,14)(H,15,16) |

InChI Key |

XBVFRINUJXHFCH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C=CC=C1C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Pathways for 2-Butylbenzene-1,3-dicarboxylic Acid

The synthesis of this compound, also known as 2-butylisophthalic acid, involves the strategic introduction of three different substituents onto a benzene (B151609) ring with specific positional relationships (1, 2, and 3). nih.gov The methodologies for its creation can be approached through various advanced synthetic pathways, which typically involve forming the alkyl-substituted aromatic ring first, followed by the introduction or formation of the carboxylic acid groups.

A primary method for attaching an alkyl group, such as a butyl group, to a benzene ring is the Friedel-Crafts alkylation reaction. pearson.comwikipedia.org This electrophilic aromatic substitution involves reacting an aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). pearson.comcerritos.edu For the synthesis of a precursor to this compound, one might start with a pre-substituted benzene ring (e.g., isophthalic acid or its ester derivative) and attempt to introduce the butyl group.

However, Friedel-Crafts alkylation has notable limitations. The reaction can be difficult to control, often leading to polyalkylation because the product, an alkylbenzene, is more reactive than the starting material. cerritos.eduyoutube.commsu.edu Another significant issue is the potential for carbocation rearrangement. cerritos.edupressbooks.pub When using 1-chlorobutane (B31608) to introduce a normal butyl group, the primary carbocation that forms can rearrange to a more stable secondary carbocation, leading to the sec-butyl group being attached to the ring instead. To circumvent this, Friedel-Crafts acylation followed by reduction is often preferred for introducing straight-chain alkyl groups.

| Reagent/Catalyst System | Reaction Type | Key Features |

| n-Butyl Halide / AlCl₃ | Friedel-Crafts Alkylation | Direct introduction of a butyl group, but prone to carbocation rearrangement and polyalkylation. cerritos.edupressbooks.pub |

| Butanoyl Chloride / AlCl₃ then Zn(Hg)/HCl | Friedel-Crafts Acylation & Clemmensen Reduction | Introduces a butanoyl group which is then reduced to a butyl group, avoiding rearrangement. youtube.com |

Regioselective carboxylation is critical for establishing the 1,3-dicarboxylic acid arrangement characteristic of isophthalic acids. Traditional methods like the Kolbe-Schmitt reaction often require harsh conditions of high pressure and temperature and may lack regioselectivity. nih.gov Modern approaches offer greater control.

One advanced strategy combines a sterically controlled iridium-catalyzed C-H borylation with a subsequent copper-catalyzed carboxylation of the generated organoboronates. researchgate.net This method allows for the formal C-H carboxylation of unactivated arenes using CO₂. researchgate.net For a precursor like n-butylbenzene, achieving the 1,3-dicarboxylic acid structure would require directing the carboxylation to the meta positions, which can be challenging. The regioselectivity is often governed by the electronic and steric properties of the substituents already present on the ring. rsc.org Lewis acid-mediated direct carboxylation, for example using AlBr₃, can also be employed to react aromatic compounds with CO₂, yielding carboxylic acids. acs.org

Biocatalytic methods present a green alternative. Specific enzymes, such as o-benzoic acid (de)carboxylases, can catalyze the regioselective carboxylation of phenolic compounds under ambient conditions, offering perfect regioselectivity. nih.gov While this is highly effective for phenols, its application to non-phenolic substrates like butylbenzene (B1677000) would require different enzymatic systems.

A common and industrially significant route to aromatic carboxylic acids is the oxidation of alkylbenzene precursors. google.com To synthesize this compound, a suitable precursor would be 2-butyl-1,3-dimethylbenzene (2-butyl-m-xylene). The two methyl groups can be oxidized to carboxylic acids.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are effective for this transformation. google.comyoutube.com The reaction with alkaline KMnO₄, followed by acidification, will convert alkyl groups on a benzene ring to carboxylic acid groups, provided the benzylic carbon has at least one hydrogen atom. youtube.comresearchgate.net This method is robust and cleaves the entire alkyl chain, leaving only the carboxylic acid group attached to the ring. youtube.com Therefore, it is the methyl groups of 2-butyl-m-xylene that would be oxidized, while the butyl group, if it has a benzylic hydrogen, could also be susceptible to oxidation under harsh conditions. However, the tertiary butyl group is resistant to this oxidation. youtube.com

Liquid-phase oxidation using air or molecular oxygen in the presence of a metal catalyst (e.g., cobalt salts) is another widely used method, particularly for converting xylenes (B1142099) to their corresponding dicarboxylic acids like isophthalic acid. google.com This process can also be applied to functionalized xylenes. epo.orggoogle.com

| Precursor | Oxidizing Agent/Conditions | Product |

| 2-Butyl-1,3-dimethylbenzene | 1. Alkaline KMnO₄, Heat; 2. H₃O⁺ | This compound researchgate.netaskfilo.com |

| 2-Butyl-m-toluic acid | Molecular O₂, Cobalt catalyst, High T/P | This compound google.comgoogle.com |

Friedel-Crafts acylation is a powerful method for introducing an acyl group (R-C=O) onto an aromatic ring using an acyl chloride or acid anhydride (B1165640) and a Lewis acid catalyst. beilstein-journals.org Unlike the corresponding alkylation, this reaction has several advantages: the product ketone is less reactive than the starting material, preventing polyacylation, and the acylium ion electrophile does not undergo rearrangement. pressbooks.pubthieme.com

A synthetic strategy for this compound could begin with n-butylbenzene. A Friedel-Crafts acylation reaction could then be used to introduce two acetyl groups. Due to the ortho-, para-directing nature of the butyl group, achieving the desired 1,3-diacyl product in a single step would be difficult. A more plausible route would involve a multi-step synthesis where directing groups are used to control the regiochemistry of sequential acylations. For instance, acylating m-xylene (B151644) and then introducing the butyl group before oxidation would be a potential, albeit complex, pathway. The resulting di-ketone can then be oxidized to the dicarboxylic acid using strong oxidizing agents.

| Starting Material | Reagents | Intermediate Product |

| n-Butylbenzene | Acetyl Chloride, AlCl₃ | Mixture of acyl-n-butylbenzenes |

| m-Xylene | 1. Acetyl Chloride, AlCl₃; 2. Butylation; 3. Oxidation | This compound |

Derivatization and Functionalization of this compound

The two carboxylic acid moieties of this compound are the primary sites for further chemical transformations, allowing for the synthesis of a variety of derivatives such as esters and amides.

Esterification: The conversion of the carboxylic acid groups to esters can be readily achieved through several standard methods. One of the most common is the Fischer esterification, which involves reacting the dicarboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). ijcce.ac.ir This is a reversible equilibrium-driven process, often requiring the removal of water to drive the reaction to completion. mdpi.com Other methods include reacting the dicarboxylic acid with an alkyl halide in the presence of a base, or converting the carboxylic acids to more reactive acyl chlorides first, followed by reaction with an alcohol. researchgate.netresearchgate.net The synthesis of diesters is a common application for dicarboxylic acids. ijcce.ac.ir

Amidation: The carboxylic acid groups can also be converted to amides. Direct reaction of a carboxylic acid with an amine is possible but typically requires high temperatures to drive off the water formed, which can be incompatible with sensitive molecules. mdpi.com A more common laboratory approach involves the use of coupling agents. These reagents activate the carboxylic acid, facilitating its reaction with an amine under milder conditions. Examples of coupling agents include carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). rsc.org Alternatively, the dicarboxylic acid can be converted to the corresponding diacyl chloride using a reagent like thionyl chloride (SOCl₂), which then readily reacts with an amine to form the diamide. researchgate.net

| Reaction Type | Reagents | Functional Group Formed |

| Esterification | Alcohol (e.g., Ethanol), H₂SO₄ (catalyst) | Diethyl 2-butylbenzene-1,3-dicarboxylate |

| Amidation | 1. SOCl₂; 2. Amine (e.g., Benzylamine) | N¹,N³-Dibenzyl-2-butylbenzene-1,3-dicarboxamide |

| Amidation | Amine, Coupling Agent (e.g., EDC) | Diamide derivative |

Modifications of the Butyl Substituent

The n-butyl group attached to the benzene ring offers several avenues for chemical modification, primarily centered on the benzylic carbon (the carbon atom of the butyl group directly attached to the aromatic ring) due to its enhanced reactivity.

Oxidation of the Alkyl Side-Chain: One of the most common transformations for alkylbenzene derivatives is the oxidation of the alkyl side-chain to a carboxylic acid. libretexts.org This reaction typically proceeds with strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (generated from CrO₃/H₂SO₄). libretexts.org For this reaction to occur, the benzylic carbon must possess at least one hydrogen atom, a condition met by the n-butyl group in this compound. libretexts.org The reaction involves the cleavage of the C-C bonds of the alkyl chain, converting the entire butyl group into a third carboxylic acid group on the ring, yielding benzene-1,2,3-tricarboxylic acid.

Benzylic Halogenation: The benzylic position of the butyl group is susceptible to free-radical halogenation. This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or UV light. This would selectively introduce a bromine atom at the benzylic position, forming 2-(1-bromobutyl)benzene-1,3-dicarboxylic acid. This halogenated intermediate is a versatile precursor for further functionalization, such as nucleophilic substitution or elimination reactions.

The table below summarizes potential modifications of the butyl substituent.

| Reaction Type | Reagents and Conditions | Product | Notes |

| Side-Chain Oxidation | 1. KMnO₄, NaOH, H₂O, Heat2. H₃O⁺ | Benzene-1,2,3-tricarboxylic acid | The entire butyl group is converted to a carboxylic acid. libretexts.org |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide, CCl₄, Heat | 2-(1-Bromobutyl)benzene-1,3-dicarboxylic acid | Highly selective for the benzylic position. |

Synthesis of Novel Ligands Incorporating the this compound Motif

Aromatic dicarboxylic acids are fundamental building blocks, often referred to as "linkers" or "ligands," in the construction of coordination polymers and metal-organic frameworks (MOFs). acs.orgresearchgate.netacs.org The two carboxylate groups of this compound can coordinate to metal ions to form extended one-, two-, or three-dimensional structures. researchgate.netrsc.org The butyl group, in this context, acts as a functional substituent that can modify the properties of the resulting material, for instance, by influencing the porosity, solubility, or host-guest interactions of the framework.

The synthesis of ligands and coordination polymers from isophthalic acid derivatives typically involves the reaction of the dicarboxylic acid with a metal salt under solvothermal conditions (high temperature and pressure in a sealed vessel). researchgate.net The specific structure of the resulting framework depends on several factors, including the coordination geometry of the metal ion, the reaction temperature, the solvent system, and the geometry of the organic linker. rsc.org

For example, reacting this compound with zinc nitrate (B79036) could potentially yield a porous framework. The butyl groups could line the pores of the material, creating a more hydrophobic (nonpolar) environment compared to an unsubstituted isophthalic acid linker.

Further modifications can be made to the dicarboxylic acid itself to create more complex ligands before introducing the metal. The carboxylic acid groups can be converted to more reactive derivatives, such as acyl chlorides or esters, to facilitate amide or ester bond formation with other functional molecules.

Example of Ligand Elaboration:

Conversion to Acyl Chloride: Reacting this compound with thionyl chloride (SOCl₂) would convert both carboxylic acid groups into acyl chlorides, yielding 2-butylbenzene-1,3-dicarbonyl dichloride.

Amide Formation: The resulting highly reactive diacyl chloride can then be treated with a primary or secondary amine (e.g., 4-aminopyridine) to form a more complex ligand containing amide linkages. Such ligands can offer different coordination modes and functionalities.

The table below outlines a general approach to incorporating the title compound into a coordination polymer.

| Step | Process | Reactants | Typical Product Type | Potential Application |

| 1 | Ligand Synthesis | This compound, Metal Salt (e.g., Zn(NO₃)₂) | Metal-Organic Framework (MOF) | Gas storage, catalysis, separation |

| 2a | Ligand Activation | This compound, Thionyl Chloride (SOCl₂) | 2-Butylbenzene-1,3-dicarbonyl dichloride | Reactive intermediate for further synthesis |

| 2b | Ligand Elaboration | 2-Butylbenzene-1,3-dicarbonyl dichloride, Amine (e.g., R-NH₂) | Bis-amide Ligand | Component for bespoke coordination complexes |

Coordination Chemistry and Metal Organic Assemblies

2-Butylbenzene-1,3-dicarboxylic Acid as a Ligand in Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The specific geometry and chemical functionalities of the ligand are crucial in dictating the topology, porosity, and properties of the final MOF structure.

The integration of dicarboxylate ligands like this compound into MOF architectures is guided by principles of reticular chemistry, which focuses on the predictable assembly of molecular building blocks. The V-shape of the isophthalate (B1238265) core directs the formation of specific network topologies. The butyl substituent at the 2-position introduces a significant steric influence, which can direct the self-assembly process and affect the conformation of the ligand during coordination. This steric hindrance can control the final structure of the resulting MOF, potentially leading to unique framework topologies not accessible with unsubstituted isophthalic acid. researchgate.netnih.gov

The design of MOFs also considers the coordination preferences of the metal centers and the geometry of the organic linkers. nih.gov Carboxylic acid ligands are versatile due to their various coordination modes, readily forming stable bonds with metal ions. bldpharm.com The semi-rigid nature of isophthalate derivatives allows for the formation of diverse and functionalized MOF structures. bldpharm.com

Solvothermal and hydrothermal methods are the most common techniques for synthesizing MOFs from ligands like this compound. rroij.com These methods involve heating a mixture of the metal salt and the organic linker in a sealed vessel, typically an autoclave, at temperatures ranging from 120°C to 180°C for a period of 24 to 96 hours. nih.govrroij.com

In a typical solvothermal synthesis , the metal precursor and the dicarboxylic acid linker are dissolved in an organic solvent, such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF). rroij.comwu.ac.th The choice of solvent can significantly influence the resulting crystal structure. rroij.com The reaction mixture is heated, allowing for the slow crystallization of the MOF product.

Hydrothermal synthesis is a similar process but uses water as the solvent. researchgate.net This method is often employed for its environmental benefits and can lead to different crystalline phases compared to solvothermal routes.

The general process for both methods can be summarized as follows:

Dissolution of the metal salt (e.g., nitrates, sulfates) and this compound in the chosen solvent.

The mixture is sealed in a Teflon-lined autoclave.

The autoclave is heated to a specific temperature for a set duration.

After cooling to room temperature, the crystalline product is collected by filtration, washed with fresh solvent, and dried. rroij.comwu.ac.th

The identity of the metal ion is a critical factor that dictates the final topology and connectivity of the MOF. Different metal ions possess distinct coordination numbers, preferred coordination geometries, and ionic radii, which in turn define the structure of the secondary building units (SBUs).

The interaction between the butyl-substituted isophthalate ligand and various metal ions can lead to a range of structures. For example, with cadmium(II), the substituent groups on the isophthalic acid backbone have been shown to determine the final coordination network. nih.gov The assembly with different transition metals such as cobalt, nickel, manganese, and zinc can result in diverse 2D and 3D frameworks with varied topologies. rsc.org The choice of metal can also influence properties like luminescence, with lanthanide ions such as Eu(III) being used to create fluorescent MOFs. ias.ac.in

| Metal Ion | Common SBU | Typical Coordination Geometry | Resulting MOF Topology Example |

|---|---|---|---|

| Cu(II) | Paddlewheel [Cu₂(OOCR)₄] | Square Planar / Octahedral | pcu, fcu |

| Zn(II) | Paddlewheel [Zn₂(OOCR)₄], Zn₄O(OOCR)₆ | Tetrahedral / Octahedral | pcu, rht |

| Cd(II) | Mononuclear or Binuclear clusters | Heptacoordinate / Octahedral | sql, dia |

| Zr(IV) | [Zr₆O₄(OH)₄(CO₂)₁₂] | Octahedral | fcu |

| Al(III) | [Al(OH)(OOCR)₂] chains | Octahedral | - |

Ligand isomerism, including positional isomerism, plays a crucial role in determining the final structure of a MOF. patsnap.com Even subtle changes in the position of a functional group on the organic linker can lead to significant variations in the resulting framework's architecture, pore size, and properties. researchgate.netnih.govpatsnap.com

In the case of this compound, the butyl group is located between the two carboxylate functionalities. An isomer, such as 4-Butylbenzene-1,3-dicarboxylic acid, would present a different steric profile. This difference in the placement of the bulky butyl group would alter the ligand's conformational freedom and how it packs during the self-assembly process, likely resulting in a topologically distinct MOF. researchgate.netnih.gov Studies on methyl-substituted diisophthalate ligands have demonstrated that the position of the methyl group significantly affects the final MOF structures due to steric effects that control the ligand's conformation. researchgate.netnih.gov This principle directly applies to the butyl-substituted analogue, where the position of the alkyl chain is expected to be a key structure-directing factor.

Defect engineering is a powerful strategy for modifying the properties of MOFs. rsc.org The controlled introduction of defects, such as missing linkers or metal nodes, can create coordinatively unsaturated sites (CUSs), which can enhance performance in gas adsorption and catalysis. nih.govacs.orgresearchgate.netresearchgate.net

Isophthalate derivatives can be used in mixed-linker approaches to intentionally introduce defects. nih.govacs.org For example, a "defective" linker, which is a similar molecule but lacks one of the coordinating carboxylate groups, can be added during synthesis. nih.govacs.org This modulator molecule competes with the primary dicarboxylate linker for coordination sites, and its incorporation results in missing linker sites within the framework. rsc.orgnih.govacs.org This technique has been shown to successfully generate defects in Cu-paddlewheel MOFs, leading to enhanced adsorption properties. nih.govacs.org While not specifically demonstrated with this compound, isophthalic acid itself has been used as a modulator to promote defect creation in titanium-based MOFs. rsc.org The principles suggest that butyl-substituted isophthalates could similarly be employed in defect engineering strategies.

Coordination Polymers (CPs) Utilizing this compound

Coordination polymers are compounds formed by the self-assembly of metal ions and organic ligands, resulting in one-, two-, or three-dimensional structures. Unlike MOFs, the term CP is more general and does not imply porosity. The structure of CPs is highly dependent on the coordination geometry of the metal ion, the flexibility and coordination modes of the organic ligand, and the presence of auxiliary ligands or solvent molecules. researchgate.netnih.govrsc.org

Synthesis and Structural Characterization of 1D, 2D, and 3D Coordination Polymer Networks

The synthesis of coordination polymers using ligands like this compound typically involves solvothermal or hydrothermal methods. These techniques combine the dicarboxylic acid ligand, a metal salt, and often an auxiliary co-ligand in a solvent, which is then heated in a sealed vessel. The resulting crystalline products can exhibit a range of dimensionalities—1D chains, 2D layers, or 3D frameworks—depending on the reaction conditions and the specific components used. mdpi.comrsc.orgresearchgate.netnih.gov

Single-crystal X-ray diffraction is the definitive method for the structural characterization of these networks, revealing the precise connectivity between the metal centers and the organic linkers. nih.govmdpi.comnih.gov The structure of the resulting polymer is dictated by the coordination geometry of the metal ion, the coordination modes of the dicarboxylate ligand, and the influence of any auxiliary ligands. For instance, octahedral metal centers linked by the V-shaped dicarboxylate can lead to the formation of undulating 2D sheets or complex 3D interpenetrated networks. nih.gov

Table 1: Examples of Coordination Polymer Dimensionality with Isophthalate Analogues

| Metal Ion | Dicarboxylic Acid Ligand | Auxiliary Ligand | Dimensionality | Reference |

| Cd(II) | 5-tert-butylisophthalic acid | N,N'-bis(3-pyridyl)terephthalamide | Not specified | rsc.org |

| Ni(II) | 5-tert-butylisophthalic acid | N,N'-bis(3-pyridyl)terephthalamide | 1D and 2D | rsc.orgresearchgate.net |

| Zn(II) | 5-tert-butylisophthalic acid | N,N'-bis(3-pyridyl)terephthalamide | Not specified | rsc.org |

| Ni(II) | 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole | None | 2D | mdpi.com |

| Mn(II) | 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole | 1,10-phenanthroline | 3D | mdpi.com |

| Cd(II) | 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole | None | 3D | mdpi.com |

| Ca(II) | 2,5-dibromoterephthalic acid | Various N-donors | 3D | rsc.org |

Role of Co-ligands and Auxiliary Ligands in CP Construction

The incorporation of co-ligands, often nitrogen-donor organic molecules, is a powerful strategy for tuning the structure and dimensionality of coordination polymers. mdpi.comresearchgate.netnih.gov These auxiliary ligands can act as "pillars" connecting 2D layers into 3D frameworks, or as linkers that modify the connectivity within a network. rsc.orgresearchgate.net The size, geometry, and flexibility of the auxiliary ligand are critical factors that influence the final architecture. rsc.org

For example, rigid, linear N-donor ligands like 4,4'-bipyridine (B149096) can bridge metal centers to extend chains or layers, while more flexible ligands can lead to the formation of complex, interpenetrated, or helical structures. rsc.orgresearchgate.net The interplay between the dicarboxylate ligand and the auxiliary ligand allows for a high degree of control over the resulting framework's topology and properties. mdpi.comnih.gov The choice of N-donor ligand has been shown to mediate the synthesis of complexes with dimensionalities ranging from 2D lamella to 3D microporous frameworks from the same metal-dicarboxylate system. rsc.org

Structural Diversity and Transformation Mechanisms in CPs

Coordination polymers constructed from substituted isophthalates exhibit remarkable structural diversity. This diversity arises from several factors, including the choice of metal ion, the coordination modes of the ligands, the presence of solvent molecules, and the reaction temperature and pH. mdpi.comnih.gov Even subtle changes in synthesis conditions can lead to the formation of different crystalline phases or polymorphs with distinct network topologies.

A particularly interesting phenomenon is the occurrence of structural transformations in the solid state. For example, studies on a Ni(II) coordination polymer with 5-tert-butylbenzene-1,3-dicarboxylic acid have demonstrated a reversible, solvent-mediated transformation between a 1D ladder structure and a 2D layered network. rsc.orgresearchgate.net This crystal-to-crystal transformation is attributed to changes in the coordination mode of the dicarboxylate ligand and the conformation of the co-ligand upon the exchange of coordinated water and methanol (B129727) molecules. rsc.orgresearchgate.net Such dynamic behavior highlights the flexible and responsive nature of these metal-organic systems.

Investigating Metal-Organic Polyhedra (MOPs) and Molecular Cyclic Compounds

In addition to forming extended polymeric networks, this compound and its analogues can be used to construct discrete, cage-like structures known as Metal-Organic Polyhedra (MOPs). nih.govrsc.org These molecules are formed through the self-assembly of metal-containing secondary building units (SBUs) and organic linkers.

A common strategy involves using paddlewheel dimetal (e.g., Cu₂(OAc)₄) units as SBUs, which have four available coordination sites in a square-planar arrangement. When reacted with V-shaped dicarboxylate linkers like 5-tert-butylbenzene-1,3-dicarboxylic acid, these components can assemble into highly symmetric, polyhedral structures, such as cuboctahedra. mdpi.com The butyl or tert-butyl substituent on the isophthalate linker can influence the solubility, stability, and packing of the resulting MOPs. mdpi.com The construction of these nanometer-sized molecular containers is a key area of interest in supramolecular chemistry, with potential applications in gas storage, separation, and catalysis. researchgate.net

Investigation of Coordination Modes of the Dicarboxylate Anions

The versatility of 2-butylbenzene-1,3-dicarboxylate as a ligand stems from the multiple ways its carboxylate groups can coordinate to metal centers. wpmucdn.commdpi.com The specific coordination mode adopted depends on factors such as the nature of the metal ion, the steric requirements of other ligands, and the pH of the reaction medium. researchgate.netresearchgate.net

The primary coordination modes observed for carboxylate groups include:

Monodentate: One oxygen atom of the carboxylate group binds to a single metal ion.

Bidentate Chelating: Both oxygen atoms of the same carboxylate group bind to a single metal ion, forming a chelate ring.

Bidentate Bridging: The carboxylate group bridges two metal ions. This can occur in several conformations, including syn-syn, syn-anti, and anti-anti arrangements.

The dicarboxylate anion of this compound can utilize these modes in various combinations, allowing it to act as a versatile linker. It can bridge multiple metal centers to propagate the network in different directions, contributing to the formation of 1D, 2D, or 3D structures. researchgate.netresearchgate.net The ability of the carboxylate groups to adopt different coordination geometries is a key factor driving the structural diversity observed in the coordination polymers derived from this ligand. rsc.orgresearchgate.net

Table 2: Common Coordination Modes of Carboxylate Ligands

| Coordination Mode | Description | Visual Representation |

| Monodentate | One oxygen atom coordinates to one metal center. | M-O-C-R |

| Bidentate Chelating | Two oxygen atoms from one carboxylate coordinate to one metal center. | M<-(O)₂C-R |

| Bidentate Bridging (syn-syn) | Two oxygen atoms bridge two metal centers on the same side. | M-O-C(R)-O-M |

| Bidentate Bridging (syn-anti) | Two oxygen atoms bridge two metal centers on opposite sides. | M-O-C(R)-O-M |

Supramolecular Chemistry and Non Covalent Interactions

Exploration of Supramolecular Synthons Derived from 2-Butylbenzene-1,3-dicarboxylic Acid

Supramolecular synthons are robust and predictable non-covalent interaction motifs that serve as the building blocks for crystal engineering. For carboxylic acids, the most prevalent and stable synthon is the cyclic homodimer, characterized by two molecules connected through a pair of O-H···O hydrogen bonds, forming an R²₂(8) graph set motif. mdpi.commdpi.commdpi.com This synthon is a cornerstone in the assembly of dicarboxylic acids, often leading to the formation of tapes, sheets, or more complex frameworks. mdpi.com

In the case of this compound, the formation of the classic carboxylic acid dimer synthon is anticipated. However, the presence of the bulky butyl group at the 2-position, adjacent to one of the carboxylic acid groups, introduces steric constraints. This can influence the planarity and orientation of the interacting molecules, potentially leading to distorted or less common synthon geometries compared to unsubstituted isophthalic acid. The butyl group may also participate in weaker C-H···O interactions, further stabilizing the resulting supramolecular architecture.

Table 1: Common Supramolecular Synthons in Carboxylic Acid Systems

| Synthon Name | Description | Graph Set Notation | Interaction Type |

|---|---|---|---|

| Carboxylic Acid Homodimer | Two acid molecules form a cyclic dimer. | R²₂(8) | O-H···O Hydrogen Bond |

| Carboxylic Acid Catenane | Linear chain of hydrogen-bonded acid molecules. | C(4) | O-H···O Hydrogen Bond |

| Heterosynthon | Acid group hydrogen bonds with a different functional group (e.g., pyridine). | Varies | O-H···N, N-H···O, etc. |

Hydrogen Bonding Networks in Crystalline Architectures

The directional nature of hydrogen bonds allows isophthalic acid derivatives to form extensive and predictable crystalline networks. In many structures involving substituted isophthalic acids, the molecules arrange into one-dimensional zigzag chains or tapes. researchgate.net For instance, the crystal structure of 5-tert-butylbenzene-1,3-dicarboxylic acid shows that the carboxyl groups are linked across different centers of inversion by O-H···O hydrogen bonds, resulting in a zigzag motif. researchgate.net

For this compound, similar hydrogen-bonded chains are expected to be a primary structural feature. The two carboxylic acid groups at the 1- and 3-positions facilitate the propagation of these chains. However, the steric bulk of the 2-butyl group is likely to play a crucial role in the packing of these chains. It may prevent the formation of planar sheets, instead favoring three-dimensional architectures where the chains are offset or interdigitated to accommodate the alkyl groups. These butyl groups could form hydrophobic pockets or layers within the crystal lattice, stabilized by van der Waals forces. The interplay between strong O-H···O hydrogen bonds and weaker C-H···O or π–π stacking interactions will ultimately define the final crystal structure. researchgate.net

Role in Host-Guest Systems and Molecular Recognition

The isophthalate (B1238265) moiety is a widely used building block, or "linker," in the construction of porous coordination polymers, commonly known as Metal-Organic Frameworks (MOFs). wikipedia.orgnih.gov These materials are synthesized by combining metal ions or clusters with organic linkers, creating extended networks with well-defined pores or channels. wikipedia.org These cavities can encapsulate "guest" molecules, making MOFs highly valuable for applications in gas storage, separation, and catalysis. nih.gov

This compound can serve as a functionalized linker for creating bespoke MOFs. The introduction of the butyl group onto the isophthalate backbone can systematically tune the properties of the resulting framework.

Pore Modification : The butyl group would project into the pores of the MOF, reducing the accessible volume but also creating a more hydrophobic (nonpolar) environment. nih.gov

Selective Recognition : This modified chemical environment within the pores can enhance the selective binding of specific guest molecules. kiku.dkrsc.org For example, a framework built with this linker might show a higher affinity for nonpolar organic molecules over water or other polar guests. The size and shape of the butyl group can act as a gatekeeper, allowing only molecules of a complementary size and shape to enter the host cavity. nih.gov

This strategic functionalization of the linker is a key principle in the rational design of host-guest systems with tailored molecular recognition capabilities. rsc.org

Self-Assembly Processes Driven by Isophthalate Moieties

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The isophthalate moiety is a powerful director of self-assembly due to its rigid aromatic core and its two hydrogen-bonding carboxylic acid groups. mpg.de Depending on conditions and interacting partners, isophthalic acids can self-assemble into a variety of architectures, from simple dimers to one-dimensional chains and two-dimensional (2D) networks. acs.orgresearchgate.net Studies on different isomers of benzene-dicarboxylic acid have demonstrated that the relative positioning of the carboxyl groups is critical in determining the final assembled structure. researchgate.net

In the self-assembly of this compound, the process is guided by both the hydrogen bonding of the carboxyl groups and the steric influence of the 2-butyl group.

On Surfaces : When self-assembled on a solid surface, the planar isophthalate core would prefer to lie flat. However, the bulky butyl group may disrupt the formation of close-packed 2D networks that are typical for unsubstituted isophthalic acid, potentially leading to more open or linear structures. mpg.de

In Solution/Crystal Growth : During crystallization, the drive to form strong hydrogen-bonded chains will compete with the steric repulsion from the butyl groups. This interplay can direct the assembly towards specific polymorphs or crystalline habits that can accommodate the non-planar substituent.

The butyl group, therefore, acts as a crucial structural modifier, adding a layer of complexity and control to the self-assembly processes governed by the parent isophthalate framework.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies on 2-Butylbenzene-1,3-dicarboxylic acid are not extensively documented in publicly available literature, the principles of DFT can be applied to predict its molecular geometry and electronic properties based on studies of similar molecules.

DFT calculations would begin with the optimization of the molecule's geometry to find its most stable conformation. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of the butyl group and the two carboxylic acid groups relative to the benzene (B151609) ring. It is expected that the butyl group, due to steric hindrance, would influence the orientation of the adjacent carboxylic acid group.

Once the optimized geometry is obtained, DFT can be used to calculate various electronic properties. nih.gov Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's chemical stability and reactivity. mdpi.com For substituted aromatic compounds, the HOMO is often localized on the electron-rich aromatic ring, while the LUMO may be distributed over the electron-withdrawing carboxylic acid groups. nih.govmdpi.com

The following table summarizes predicted electronic properties that could be determined for this compound using DFT calculations, based on typical findings for related aromatic carboxylic acids.

| Property | Predicted Characteristic | Significance |

| HOMO Energy | Relatively high, localized on the benzene ring and butyl group. | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | Relatively low, localized on the carboxylic acid groups. | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Reflects the molecule's kinetic stability and chemical reactivity. |

| Dipole Moment | Non-zero | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Charges | Negative charges on oxygen atoms, positive charges on acidic hydrogen and carbonyl carbon atoms. | Provides insight into the electrostatic potential and sites for intermolecular interactions. |

Molecular Dynamics (MD) Simulations of Ligand-Receptor Interactions

The process would begin with the docking of the this compound molecule into the binding site of a target receptor. nih.gov This initial pose is then subjected to MD simulations, where the system's trajectory is calculated over time by solving Newton's equations of motion. mdpi.com These simulations can reveal the stability of the ligand-receptor complex, the key intermolecular interactions, and the conformational changes that may occur upon binding. nih.gov

Key interactions that would be monitored during an MD simulation of this compound with a receptor include:

Hydrogen Bonds: The carboxylic acid groups are potent hydrogen bond donors and acceptors.

Hydrophobic Interactions: The butyl group and the benzene ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

The results of MD simulations are often analyzed to calculate binding free energies, which provide a quantitative measure of the ligand's affinity for the receptor. mdpi.com

In Silico Screening and Design of New Derivatives

In silico screening is a computational technique used in drug discovery to search large databases of small molecules to identify those that are most likely to bind to a drug target. researchgate.net Derivatives of isophthalic acid have been the subject of such studies to explore their potential biological activities. researchgate.net Should this compound be identified as a hit compound, in silico methods could be employed to design new derivatives with improved properties.

This process would involve creating a virtual library of derivatives by modifying the parent structure. For this compound, modifications could include:

Altering the length or branching of the alkyl chain.

Introducing different substituents on the benzene ring.

Esterifying one or both of the carboxylic acid groups.

These virtual derivatives would then be docked into the target receptor's binding site, and their binding affinities would be predicted using scoring functions. researchgate.net This allows for the prioritization of a smaller number of promising derivatives for chemical synthesis and experimental testing, thereby accelerating the drug discovery process. nih.gov

| Derivative Design Strategy | Rationale | Predicted Outcome |

| Varying Alkyl Chain Length | To optimize hydrophobic interactions within the binding pocket. | Improved binding affinity and selectivity. |

| Adding Polar Substituents to the Ring | To form additional hydrogen bonds or electrostatic interactions. | Enhanced solubility and binding affinity. |

| Esterification of Carboxylic Acids | To modulate polarity and cell permeability. | Altered pharmacokinetic properties. |

Prediction of Supramolecular Assemblies and Coordination Geometries

The presence of two carboxylic acid groups on the this compound molecule makes it an excellent building block for the construction of supramolecular assemblies and coordination polymers. researchgate.net The carboxylic acid groups can form strong and directional hydrogen bonds, leading to the self-assembly of molecules into well-defined architectures such as chains, sheets, or three-dimensional networks. researchgate.net

Furthermore, the deprotonated carboxylate groups can coordinate to metal ions to form coordination polymers or metal-organic frameworks (MOFs). rsc.org The coordination geometry around the metal ion and the bridging nature of the dicarboxylate ligand will determine the dimensionality and topology of the resulting network. nih.gov Computational modeling can be used to predict the most likely coordination modes and the resulting crystal structures. Studies on related molecules like 5-tert-butylisophthalic acid have shown the formation of diverse and complex coordination polymers. rsc.org

Advanced Applications and Functional Materials

Integration into Porous Materials for Adsorption and Separation Technologies

There is no specific information available in the reviewed literature regarding the integration of 2-Butylbenzene-1,3-dicarboxylic acid into porous materials like Metal-Organic Frameworks (MOFs) or Coordination Polymers (CPs) for adsorption and separation technologies. While isophthalic acid and its derivatives are commonly used as linkers to create porous materials for applications such as gas storage and separation, studies detailing the use of the 2-butyl substituted variant are not found. The introduction of the butyl group could theoretically influence pore size and surface properties, but experimental data on its effect on adsorption and separation performance is not documented in the available research.

Fluorescent Sensors and Luminescent Materials

No specific studies detailing the use of this compound in the development of fluorescent sensors or luminescent materials were found. The luminescent properties of materials like MOFs are often derived from the organic linker or the metal center (especially lanthanides). rsc.orgrsc.orgmdpi.com While related benzene-dicarboxylic acids have been used to create luminescent coordination polymers, rsc.orgmdpi.com there is no data on the emission properties or sensing capabilities of materials incorporating the 2-butylbenzene-1,3-dicarboxylate ligand.

Potential as Organic Building Blocks for Pharmaceutical and Specialty Chemical Synthesis

While aromatic dicarboxylic acids are fundamental organic building blocks in the synthesis of a wide range of compounds, including polymers and pharmaceuticals, there are no specific examples in the reviewed literature of this compound being used as a key intermediate for the synthesis of specific active pharmaceutical ingredients (APIs) or specialty chemicals. mdpi.comabcr.commdpi.com Its structure suggests potential for creating derivatives with specific steric and electronic properties, but its application in this context has not been documented in published research.

Precursors for Novel Drug Molecules

This compound, a derivative of isophthalic acid, represents a versatile scaffold in the design and synthesis of novel therapeutic agents. While specific, named drug molecules directly synthesized from this particular precursor are not extensively documented in publicly available literature, the broader class of benzene-1,3-dicarboxylic acids serves as a crucial building block in medicinal chemistry. The dicarboxylic acid functionality allows for the construction of more complex molecules through esterification, amidation, or other coupling reactions, making it a valuable linker or core structure.

The utility of such aromatic dicarboxylic acids in drug discovery lies in their ability to orient functional groups in a specific, rigid spatial arrangement. This is critical for optimizing interactions with biological targets such as enzymes and receptors. The benzene (B151609) ring provides a flat, rigid platform, while the carboxylic acid groups at the 1 and 3 positions offer points for covalent modification, enabling the exploration of structure-activity relationships (SAR).

The introduction of a butyl group at the 2-position, as in this compound, significantly influences the molecule's physicochemical properties. The alkyl chain adds lipophilicity, which can enhance membrane permeability and alter the compound's pharmacokinetic profile. Furthermore, the steric bulk of the butyl group can influence the conformation of attached side chains, potentially leading to more selective binding to the target protein.

While the direct application of this compound as a precursor for a wide range of drug molecules is not yet broadly established in published research, its structural motifs are of significant interest in the development of new chemical entities. The principles of rational drug design suggest that this compound could be a valuable starting material for creating libraries of diverse compounds for screening against various therapeutic targets.

Role in Antibacterial Drug Design (e.g., Mur ligase inhibitors, derived from related compounds)

The peptidoglycan biosynthetic pathway is a well-established target for antibacterial drugs due to its essential role in bacterial cell wall formation and its absence in humans, which allows for selective toxicity. nih.gov Within this pathway, the Mur ligase enzymes (MurC, MurD, MurE, and MurF) are particularly attractive targets for the development of novel antibacterial agents. nih.govnih.gov These enzymes are responsible for the sequential addition of amino acids to the UDP-N-acetylmuramic acid (UNAM) precursor, forming the peptide stem of peptidoglycan. nih.gov

Research has identified that benzene-1,3-dicarboxylic acid derivatives can act as inhibitors of these crucial bacterial enzymes. nih.gov These compounds function as mimics or surrogates of D-glutamic acid, a natural substrate for the MurD and MurE ligases. nih.gov By competitively inhibiting these enzymes, they disrupt the synthesis of the bacterial cell wall, leading to cell death.

A significant breakthrough in this area was the discovery of a class of benzene-1,3-dicarboxylic acid derivatives that exhibit inhibitory activity against MurD and MurE ligases. nih.gov Further studies have explored derivatives of benzene-1,3-dicarboxylic acid coupled with other chemical moieties, such as 2,5-dimethylpyrrole, to create multiple inhibitors of the MurC-MurF ligase cascade. nih.gov Some of these compounds have demonstrated inhibitory activity in the micromolar range. nih.gov

While specific research focusing exclusively on this compound as a Mur ligase inhibitor is limited in the available literature, the established role of the benzene-1,3-dicarboxylic acid scaffold is highly significant. The structure-activity relationship studies of these inhibitors indicate that substitutions on the benzene ring can modulate their potency and selectivity. nih.gov The presence of a butyl group at the 2-position would introduce a lipophilic and sterically significant feature, which could potentially enhance binding to the active site of the Mur ligases or improve penetration through the bacterial cell membrane.

The following table summarizes the inhibitory activity of some benzene-1,3-dicarboxylic acid derivatives against Mur ligases, highlighting the potential for this class of compounds in antibacterial drug design.

| Compound Class | Target Enzyme(s) | Inhibition | Reference |

| Benzene-1,3-dicarboxylic acid derivatives | MurD, MurE | Dual inhibitory activity | nih.gov |

| Benzene-1,3-dicarboxylic acid 2,5-dimethylpyrrole derivatives | MurC, MurD, MurE, MurF | Multiple inhibitors | nih.gov |

This body of research underscores the potential of this compound and its derivatives as a promising avenue for the development of new antibacterial drugs targeting the Mur ligase pathway.

Advanced Characterization Techniques in Research

Single-Crystal X-ray Diffraction for Structural Elucidation

For aromatic dicarboxylic acids, SC-XRD also reveals crucial information about intermolecular interactions, such as hydrogen bonding between carboxylic acid groups, which dictates how the molecules pack together in the crystal lattice.

While a specific crystal structure for 2-Butylbenzene-1,3-dicarboxylic acid has not been reported, data from the closely related 5-tert-butylbenzene-1,3-dicarboxylic acid illustrates the type of information obtained. researchgate.net In this analogue, the carboxylic acid groups form hydrogen-bonded dimers, linking molecules across a center of inversion. researchgate.net

Table 1: Illustrative Single-Crystal XRD Data for an Analogue Compound (5-tert-butylbenzene-1,3-dicarboxylic acid) researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₂H₁₄O₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.070 (2) |

| b (Å) | 7.828 (3) |

| c (Å) | 12.446 (5) |

| α (°) | 86.06 (3) |

| β (°) | 80.09 (3) |

| γ (°) | 77.25 (3) |

| Volume (ų) | 567.1 (4) |

| Z (molecules/unit cell) | 2 |

This data is for 5-tert-butylbenzene-1,3-dicarboxylic acid and serves as an example of typical crystallographic parameters.

Powder X-ray Diffraction for Bulk Phase Analysis

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze a polycrystalline or powdered sample. Instead of a single crystal, X-rays are diffracted by a large number of randomly oriented crystallites. The resulting diffractogram is a plot of diffraction intensity versus the diffraction angle (2θ).

The primary applications of PXRD in the study of this compound would include:

Phase Identification: The PXRD pattern serves as a unique "fingerprint" for a specific crystalline solid. It can be used to confirm that a synthesized bulk powder corresponds to the structure determined by single-crystal XRD.

Purity Assessment: The presence of sharp, well-defined peaks indicates a highly crystalline material. Amorphous content would appear as a broad hump, while crystalline impurities would exhibit their own distinct set of peaks.

Polymorphism Screening: Different crystal packing arrangements (polymorphs) of the same compound will produce different PXRD patterns.

For metal-organic frameworks synthesized using similar dicarboxylate linkers, PXRD is routinely used to confirm the formation of the desired structure and to assess its crystallinity. rsc.org

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. wikipedia.org This technique is essential for determining the thermal stability of a compound. A TGA curve plots the percentage of remaining mass against temperature. A sharp drop in the curve indicates decomposition.

For this compound, TGA would identify the onset temperature of decomposition, which is a critical parameter for understanding its stability and potential applications at elevated temperatures. Aromatic carboxylic acids are generally quite thermally stable. northwestern.edu For instance, studies on similar compounds show that decomposition often occurs at temperatures well above 200°C. northwestern.eduresearchgate.net The process typically involves decarboxylation (loss of CO₂).

Table 2: Representative TGA Data for Aromatic Acids

| Compound Type | Onset of Decomposition | Observation |

| Aromatic Carboxylic Acids | Generally > 250 °C | Stability depends on structure; decomposition often proceeds via decarboxylation. northwestern.eduunca.edu |

| Carboxylated Graphene Oxide | ~180 - 200 °C | Decomposition of oxygen-containing functional groups (hydroxyl, carboxyl). researchgate.net |

This table provides generalized data to illustrate the typical thermal stability range for these classes of compounds.

Spectroscopic Methods for Elucidating Structure and Properties

Spectroscopic techniques probe the interaction of electromagnetic radiation with the molecule, providing detailed information about its chemical structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining molecular structure in solution.

¹H NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms.

¹³C NMR reveals the types of carbon atoms present in the molecule (aliphatic, aromatic, carbonyl).

For this compound, specific spectra are not published, but the expected chemical shifts can be predicted based on its structure and data from analogous compounds like isophthalic acid. chemicalbook.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Carboxyl (OH ) | > 12 | - |

| Carboxyl (C =O) | - | ~165 - 175 |

| Aromatic (C -H) | 7.5 - 8.5 | ~125 - 140 |

| Butyl α-C H₂ | ~2.7 - 3.0 | ~30 - 35 |

| Butyl β,γ-C H₂ | ~1.3 - 1.7 | ~20 - 30 |

| Butyl C H₃ | ~0.9 | ~14 |

Predicted shifts are based on general principles and data for similar functional groups.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. It is an excellent tool for identifying the functional groups present. The IR spectrum of this compound is expected to show characteristic absorption bands for its key structural features. pressbooks.pub

Table 4: Expected Characteristic IR Absorption Bands for this compound researchgate.netspectroscopyonline.com

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 (very broad) |

| Carboxylic Acid C=O | Stretch | 1680 - 1710 (strong) |

| Aromatic C-H | Stretch | 3000 - 3100 (sharp) |

| Aliphatic C-H | Stretch | 2850 - 2960 (medium-strong) |

| Aromatic C=C | Stretch (in-ring) | 1580 - 1600 & 1450 - 1500 |

| Carboxylic Acid C-O | Stretch | 1210 - 1320 |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the absorption is dominated by the π → π* transitions of the substituted benzene (B151609) ring. The spectrum of n-butylbenzene, a related chromophore, shows characteristic absorption bands below 280 nm. nist.gov The presence of carboxylic acid groups would be expected to slightly shift these absorption maxima.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While some aromatic carboxylic acids, like salicylic (B10762653) acid, are known to be fluorescent, simple benzoic acid itself is only weakly fluorescent. umich.eduresearchgate.net The fluorescence properties of this compound are not documented, but could be influenced by factors such as solvent and pH. The quenching of fluorescence by benzoic acid derivatives has also been a subject of study. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.